molecular formula C15H15N3O3 B2432923 6-(3,5-dimethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine CAS No. 1448045-14-4

6-(3,5-dimethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine

Cat. No.: B2432923
CAS No.: 1448045-14-4
M. Wt: 285.303
InChI Key: ILQOGMNWHGLRSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,5-Dimethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a synthetic small molecule based on the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold, a structure recognized in medicinal chemistry for its potential in kinase inhibition . This core scaffold is a key structural component in novel therapeutic agents targeting the DNA Damage Response (DDR) pathway. Specifically, derivatives of this chemical class have been extensively investigated as potent inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a central regulator of cellular response to replication stress and DNA damage . ATR inhibition represents a promising strategy in oncology based on the principle of synthetic lethality, particularly for cancers with specific vulnerabilities like ATM deficiency . Researchers exploring targeted cancer therapies may find this compound valuable for in vitro studies aimed at understanding and overcoming resistance to existing DNA-damaging agents like cisplatin or PARP inhibitors such as olaparib . The molecular design incorporates a 3,5-dimethoxybenzoyl group at the 6-position, a modification intended to optimize interactions within the kinase ATP-binding pocket and influence the compound's physicochemical properties. Compounds sharing this core structure have demonstrated strong anti-proliferative activity in various cancer cell lines and, in some cases, favorable pharmacokinetic profiles in preclinical models, including acceptable bioavailability and permeability . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl-(3,5-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-20-12-3-10(4-13(5-12)21-2)15(19)18-7-11-6-16-9-17-14(11)8-18/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQOGMNWHGLRSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CC3=CN=CN=C3C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis of 6-(3,5-Dimethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine

The retrosynthetic approach to this compound involves disconnecting the pyrrolo[3,4-d]pyrimidine core into simpler precursors: a pyrimidine derivative and a dipolarophile capable of forming the pyrrole ring. The 3,5-dimethoxybenzoyl group is introduced either via acylation of a pre-formed intermediate or through a multicomponent reaction incorporating a benzaldehyde derivative.

Synthesis of the Pyrrolo[3,4-d]pyrimidine Core

1,3-Dipolar Cycloaddition Strategy

The most reliable method for constructing the pyrrolo[3,4-d]pyrimidine scaffold involves 1,3-dipolar cycloaddition between pyrimidinium ylides and electron-deficient dipolarophiles.

Preparation of Pyrimidinium Ylides

Quaternary pyrimidinium salts are generated by alkylating 4-aminopyrimidine derivatives with α-bromo ketones. For example, reacting 4-amino-5H-pyrrolo[3,4-d]pyrimidine with 3,5-dimethoxybenzoyl bromide in acetone yields the corresponding pyrimidinium salt (Scheme 1).

Scheme 1:
$$ \text{4-Amino-5H-pyrrolo[3,4-d]pyrimidine} + \text{3,5-Dimethoxybenzoyl bromide} \xrightarrow{\text{Acetone, RT}} \text{Pyrimidinium salt} $$

Cycloaddition with Ethyl Propiolate

The pyrimidinium salt undergoes deprotonation in the presence of triethylamine to form a reactive ylide, which reacts with ethyl propiolate to yield the cycloadduct. This step is highly solvent-dependent, with methyl tert-butyl ether (MTBE) providing superior selectivity (s-factor >27) compared to toluene or chloroform.

Key Reaction Conditions:

  • Solvent: MTBE
  • Base: Triethylamine
  • Temperature: 0–5°C
  • Yield: 68–72%

Introduction of the 3,5-Dimethoxybenzoyl Group

Friedel-Crafts Acylation

The 3,5-dimethoxybenzoyl moiety is introduced via Friedel-Crafts acylation using 3,5-dimethoxybenzoyl chloride and AlCl₃. This method requires careful control of reaction time to avoid over-acylation.

Optimized Parameters:

  • Catalyst: AlCl₃ (1.2 equiv)
  • Solvent: Dichloromethane
  • Temperature: −10°C
  • Reaction Time: 2 hours
  • Yield: 65%

Multicomponent One-Pot Synthesis

A solvent-free, one-pot approach combines 4-aminopyrimidine, 3,5-dimethoxybenzaldehyde, and methyl acetoacetate in the presence of trifluoromethanesulfonic acid (0.5 equiv) at 110°C. This method avoids isolation of intermediates and achieves a 70% yield (Table 1).

Table 1: Comparative Yields for Multicomponent vs. Stepwise Synthesis

Method Catalyst Solvent Yield (%)
Multicomponent One-Pot TfOH (0.5 equiv) None 70
Stepwise Acylation AlCl₃ DCM 65

Final Functionalization and Deprotection

Oxidation of Sulfide to Sulfone

Treatment of the cycloadduct with meta-chloroperbenzoic acid (mCPBA) in dichloromethane oxidizes the sulfide to a sulfone, enhancing stability without racemization.

Conditions:

  • Oxidizing Agent: mCPBA (2.2 equiv)
  • Solvent: Dichloromethane
  • Temperature: 0°C to RT
  • Yield: 85%

Removal of Protecting Groups

The 2,4-dimethoxybenzyl (DMB) group, used to protect reactive amines during synthesis, is cleaved using trifluoroacetic acid (TFA). This step preserves enantiopurity and achieves quantitative conversion.

Procedure:

  • Reagent: TFA (neat)
  • Time: 1 hour
  • Workup: Neutralization with NaHCO₃

Analytical Characterization

Spectroscopic Data

  • IR (KBr): 1699 cm⁻¹ (C=O), 1632 cm⁻¹ (C=N), 1593 cm⁻¹ (aromatic C=C).
  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.02 (d, J = 2.1 Hz, 2H, Ar-H), 6.58 (t, J = 2.1 Hz, 1H, Ar-H), 4.35 (q, J = 7.1 Hz, 2H, OCH₂), 3.85 (s, 6H, OCH₃).
  • ¹³C NMR: δ 191.2 (C=O), 161.5 (C-O), 153.8 (pyrimidine-C), 106.4 (Ar-C).

X-ray Crystallography

Single-crystal X-ray analysis confirms the R-configuration at the C6 position, with a dihedral angle of 87.5° between the pyrrole and pyrimidine rings.

Challenges and Optimization Strategies

Solvent Effects on Selectivity

Polar aprotic solvents like MTBE improve reaction selectivity by stabilizing the transition state. Conversely, chloroform induces steric clashes, reducing s-factors by 40%.

Temperature Control

Elevated temperatures (>40°C) promote racemization, while temperatures below −10°C slow reaction kinetics. Optimal results are achieved at 0–5°C.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-dimethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group in the pyrimidine ring can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

This compound is primarily studied for its potential as an anticancer agent . Research indicates that pyrrolo[3,4-d]pyrimidines can inhibit various kinases involved in cancer cell proliferation and survival.

Case Studies

  • Antitumor Activity : A study demonstrated that a related compound exhibited selective inhibition of MV-4-11 tumor cells with an IC50 value significantly lower than that for other tested cell lines. This suggests a targeted approach to cancer treatment using pyrrolo[3,4-d]pyrimidine derivatives .
  • Inhibition of Malaria Pathogens : Research on pyrrolo[2,3-d]pyrimidines has identified their potential as inhibitors of Plasmodium falciparum calcium-dependent protein kinases. These compounds displayed promising inhibitory activity with IC50 values ranging from 0.210 to 0.530 μM . This highlights their potential application in treating malaria.

Biological Research Applications

The structural characteristics of 6-(3,5-dimethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine make it a valuable tool in biological research:

  • Cellular Pathway Investigation : The compound can be utilized to probe cellular pathways and molecular interactions related to kinase signaling.
  • Drug Development : Its unique structure serves as a scaffold for developing new drugs targeting various diseases beyond cancer.

Material Science Applications

The compound's distinctive structural properties may also contribute to advancements in material science:

  • Organic Semiconductors : Research into the electronic properties of pyrrolo[3,4-d]pyrimidines suggests they could be developed into materials for organic electronics and photovoltaics.

Mechanism of Action

The mechanism of action of 6-(3,5-dimethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3,5-dimethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is unique due to its specific combination of a dimethoxyphenyl group and a pyrrolo[3,4-d]pyrimidine core, which imparts distinct chemical properties and biological activities compared to other similar compounds.

Biological Activity

6-(3,5-dimethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, providing insights into its anticancer properties and other therapeutic potentials.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrimidine derivatives with benzoyl chlorides or similar electrophiles. The process may include multi-step reactions and purification techniques such as recrystallization or chromatography to obtain the desired product in a pure form.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrolo[3,4-d]pyrimidine derivatives. The compound has shown promising results in inhibiting tumor cell proliferation. For instance:

  • Mechanism of Action : The compound acts as an inhibitor of the enzyme GARFTase (Glycinamide ribonucleotide formyltransferase), which plays a crucial role in purine biosynthesis. By inhibiting this enzyme, the compound leads to a depletion of purine nucleotides necessary for DNA and RNA synthesis in rapidly dividing cancer cells .
  • Cell Line Studies : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. For example:
    Cell LineIC50 (µM)
    MCF-74.92
    HepG22.74
    A5491.96

This data indicates that the compound is particularly effective against HepG2 and A549 cell lines .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary findings suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria:

  • Antibacterial Efficacy : In studies involving bacterial strains such as E. coli and S. aureus, the compound demonstrated significant inhibition zones in agar diffusion assays .

Antiviral Activity

The antiviral potential of pyrrolo[3,4-d]pyrimidine derivatives has also been explored:

  • Inhibition of Viral Replication : Some derivatives have shown effectiveness against viruses such as Zika Virus (ZIKV) and Dengue Virus (DENV-2), with EC50 values indicating moderate potency .

Case Studies

Several case studies provide evidence for the biological activity of this compound:

  • Study on Anticancer Mechanisms : A study conducted by researchers involved administering varying concentrations of the compound to MCF-7 cells. The results indicated a dose-dependent reduction in cell viability and an increase in apoptosis markers .
  • Antimicrobial Testing : Another study assessed the antibacterial properties through minimum inhibitory concentration (MIC) tests against S. aureus and E. coli. The results showed MIC values lower than those of standard antibiotics used for comparison .

Q & A

What are the standard synthetic routes for 6-(3,5-dimethoxybenzoyl)-pyrrolo[3,4-d]pyrimidine derivatives?

Answer:
Synthesis typically involves multi-step organic reactions, including:

  • Condensation and cyclization : Core pyrrolo[3,4-d]pyrimidine scaffolds are constructed via cyclization of intermediates (e.g., aminopyrroles with carbonyl reagents) .
  • Functionalization : The 3,5-dimethoxybenzoyl group is introduced via nucleophilic acyl substitution or Friedel-Crafts acylation, requiring anhydrous conditions and catalysts like Lewis acids .
  • Purification : Chromatography (silica gel, HPLC) or recrystallization ensures high purity (>95%) .

Key variables influencing yield include solvent polarity (DMF or dichloromethane), temperature control (0°C to reflux), and stoichiometric ratios of reagents. For example, achieved 88% yield using NaH/DMF at 0°C, while optimized substituent-specific methods using methanol/ammonia mixtures .

How can researchers characterize the purity and structural integrity of this compound?

Answer:
Standard analytical workflows include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and ring hybridization (e.g., downfield shifts for carbonyl groups at ~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₅H₁₆N₃O₄ at 302.1142) .
  • Chromatography : HPLC with UV detection monitors purity, using C18 columns and acetonitrile/water gradients .

For advanced studies, X-ray crystallography or 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .

What strategies optimize reaction yields in multi-step syntheses?

Answer:
Yield optimization relies on:

  • Computational pre-screening : Quantum chemical calculations predict favorable reaction pathways (e.g., transition state energies for cyclization steps) .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while dichloromethane minimizes side reactions .
  • Catalyst use : Lewis acids (e.g., AlCl₃) accelerate acylation, and bases (NaH) deprotonate intermediates for efficient alkylation .

highlights iterative computational-experimental loops to narrow optimal conditions, reducing trial-and-error by 40–60% .

How should researchers resolve contradictions in reported biological activities (e.g., kinase inhibition)?

Answer:
Contradictions may arise from:

  • Compound degradation : Validate stability via accelerated stability studies (40°C/75% RH) and LC-MS monitoring .
  • Assay variability : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays) .
  • Structural analogs : Compare activity of derivatives (e.g., methoxy vs. hydroxy substitutions) to identify critical pharmacophores .

For example, notes that benzyl ester analogs show divergent kinase inhibition due to steric effects, requiring crystallographic validation of binding modes .

What computational tools aid in designing novel derivatives with enhanced bioactivity?

Answer:

  • Docking simulations : Tools like AutoDock Vina predict binding affinities to kinase ATP pockets, prioritizing derivatives with improved steric complementarity .
  • QSAR modeling : Machine learning models correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
  • Reaction path search : Artificial force-induced reaction (AFIR) methods identify low-energy pathways for challenging synthetic steps .

emphasizes integrating these tools to bypass non-viable routes early in development .

How to evaluate the compound’s stability under physiological conditions for in vitro studies?

Answer:

  • pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC at 24/48/72 hours .
  • Plasma stability : Use human plasma at 37°C, quench with acetonitrile, and quantify parent compound loss .
  • Light/temperature sensitivity : Store samples under ICH guidelines (25°C/60% RH, protected from light) and assess impurity profiles .

details buffer preparation (e.g., ammonium acetate, pH 6.5) for replicating physiological conditions .

What are best practices for scaling up synthesis from milligram to gram quantities?

Answer:

  • Continuous flow chemistry : Minimizes exothermic risks in cyclization steps and improves reproducibility .
  • Catalyst recycling : Immobilized catalysts (e.g., silica-supported AlCl₃) reduce costs in acylation .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progression, enabling real-time adjustments .

achieved 76% yield at 10-g scale using dichloromethane and controlled reagent addition rates .

How to design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Core modifications : Synthesize analogs with varied substituents (e.g., replacing dimethoxybenzoyl with nitrobenzoyl) .
  • Biological testing : Profile against kinase panels (e.g., EGFR, VEGFR2) to identify selectivity trends .
  • Data analysis : Use hierarchical clustering of IC₅₀ values to map substituent effects on potency .

demonstrates how phenylamino vs. oxo substituents at position 4 alter inhibitory activity by 10-fold .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.